molecular formula C29H22Cl2N2O4 B12043997 [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12043997
M. Wt: 533.4 g/mol
InChI Key: QPLRNBOMFJGQEN-KCSSXMTESA-N
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Description

[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by its complex structure, which includes a hydrazone linkage, a phenyl group, and a dichlorobenzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can be achieved through a multi-step process:

    Step 1 Synthesis of 4-phenylphenol: - This can be prepared via the Suzuki coupling reaction between phenylboronic acid and 4-bromophenol.

    Step 2 Formation of 4-phenylphenoxypropanoic acid: - The 4-phenylphenol is reacted with 2-bromopropanoic acid under basic conditions to form the ester.

    Step 3 Hydrazone Formation: - The ester is then reacted with hydrazine hydrate to form the hydrazone linkage.

    Step 4 Final Coupling: - The hydrazone is coupled with 2,4-dichlorobenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction of the hydrazone linkage can lead to the formation of the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its hydrazone linkage.

    Enzyme Inhibition: Possible application in enzyme inhibition studies.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Potential use in the development of diagnostic agents for imaging.

Industry

    Polymer Chemistry: Use in the synthesis of polymers with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is likely to involve interaction with specific molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[2-(4-methylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
  • [4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Uniqueness

The uniqueness of [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group and dichlorobenzoate moiety can enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

Molecular Formula

C29H22Cl2N2O4

Molecular Weight

533.4 g/mol

IUPAC Name

[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C29H22Cl2N2O4/c1-19(36-24-14-9-22(10-15-24)21-5-3-2-4-6-21)28(34)33-32-18-20-7-12-25(13-8-20)37-29(35)26-16-11-23(30)17-27(26)31/h2-19H,1H3,(H,33,34)/b32-18+

InChI Key

QPLRNBOMFJGQEN-KCSSXMTESA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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